4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate hydrazines with diketones or their equivalents, followed by functional group transformations to introduce the bromine, sulfonyl, and nitro groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted pyrazoles.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-ethyl-1H-pyrazole
- 3-bromo-1-methyl-1H-pyrazole
- 5-bromo-1-methyl-1H-pyrazole
- Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
Uniqueness
4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl and a nitro group, along with the bromine atom, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12BrN5O4S |
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Molecular Weight |
378.21 g/mol |
IUPAC Name |
4-bromo-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-5-methyl-3-nitropyrazole |
InChI |
InChI=1S/C10H12BrN5O4S/c1-4-14-5-8(6(2)12-14)21(19,20)15-7(3)9(11)10(13-15)16(17)18/h5H,4H2,1-3H3 |
InChI Key |
QVQDSJUSLYPNDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2C(=C(C(=N2)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
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